

Definitive Technical Guide: 2-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide

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Compound of Interest

Compound Name: 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

CAS No.: 571153-11-2

Cat. No.: B2686273

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CAS Number: 571153-11-2 Molecular Formula: C₁₀H₁₁Cl₂NO₂ Molecular Weight: 248.11 g/mol

IUPAC Name: **2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide**

Executive Summary & Chemical Identity

2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide is a bifunctional electrophile and a masked heterocyclic precursor. Structurally, it consists of a substituted aniline core (5-chloro-2-anisidine) acylated by a 2-chloropropionyl moiety.

Its value in drug discovery and agrochemistry stems from two distinct reactivity profiles:[\[1\]](#)

- **-Haloamide Reactivity:** The chlorine atom at the 2-position of the propanamide chain is a potent electrophile, susceptible to displacement by nucleophiles (amines, thiols).
- **Benzoxazinone Precursor:** The ortho-methoxy group serves as a protected phenol. Upon demethylation, the molecule undergoes spontaneous or base-catalyzed intramolecular

cyclization to form 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a scaffold found in various herbicides and bioactive compounds.

Structural Analysis & Electronic Properties

The Aromatic Core (5-Chloro-2-methoxyphenyl)[2]

- **Electronic Effects:** The phenyl ring is electron-rich due to the methoxy group (+M effect) at the ortho position relative to the amide nitrogen. However, the chlorine at the 5-position (meta to the amide, para to the methoxy) provides inductive deactivation (-I), modulating the ring's electron density.
- **Steric Environment:** The ortho-methoxy group creates significant steric bulk near the amide bond, forcing the amide into a specific conformation (often non-planar with the ring) to minimize dipole repulsion between the amide carbonyl and the methoxy oxygen.

The Aliphatic Chain (2-Chloropropanamide)

- **Chirality:** The C2 position is a chiral center. While typically synthesized and used as a racemate, the stereochemistry at this position determines the configuration of the methyl group in subsequent heterocyclic products (e.g., the C2-methyl of a benzoxazinone).
- **Reactivity:** The -proton is acidic (), but the primary reactivity is the leaving group ability of the chlorine. The adjacent carbonyl group enhances the electrophilicity of the C-Cl bond via inductive withdrawal.

Synthesis Protocol

The synthesis follows a standard Schotten-Baumann acylation protocol. The use of the methoxy ether (anisidine) rather than the phenol is critical to ensure exclusive N-acylation, avoiding competitive O-acylation.

Reagents:

- **Substrate:** 5-Chloro-2-methoxyaniline (CAS: 95-03-4)[2][3]

- Reagent: 2-Chloropropionyl chloride (CAS: 7623-09-8)[2][3][4]
- Base: Triethylamine () or Pyridine
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

- Preparation: Charge a reaction vessel with 5-chloro-2-methoxyaniline (1.0 eq) and dry DCM (10 volumes). Cool to 0°C under nitrogen atmosphere.
- Base Addition: Add Triethylamine (1.2 eq) dropwise, maintaining temperature < 5°C.
- Acylation: Add 2-Chloropropionyl chloride (1.1 eq) dropwise over 30 minutes. The reaction is exothermic; control rate to prevent thermal runaway.
- Reaction Monitoring: Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for disappearance of aniline.
- Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline/base), followed by saturated and brine.
- Purification: Dry over , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary to obtain a white to off-white solid.

Reactivity Profile & Applications

The core utility of this molecule lies in its divergent reaction pathways.

Pathway A: Nucleophilic Substitution (The "Linker" Route)

The

-chloro group can be displaced by secondary amines (e.g., piperazines, morpholines) to generate

-aminoamides. These structures are common pharmacophores in sodium channel blockers (similar to Tocainide or Mexiletine analogs).

- Conditions:

, Acetone/ACN, reflux, 4-12h.

- Mechanism: Classical

substitution with inversion of configuration (if chiral starting material is used).

Pathway B: Cyclization to Benzoxazinones (The "Scaffold" Route)

This is the high-value application. The molecule acts as a "masked" benzoxazinone.

- Demethylation: Treatment with

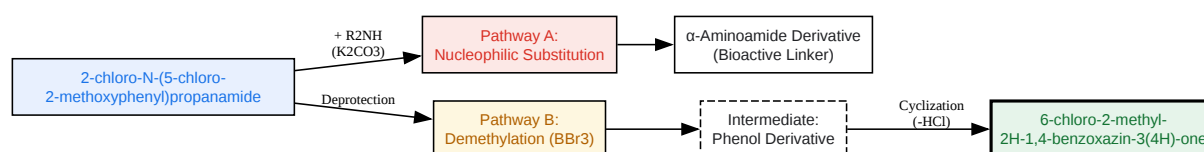
(DCM, -78°C to RT) or 48% HBr (reflux) cleaves the methyl ether to reveal the phenol.

- Intramolecular Cyclization: The resulting phenol anion (generated in situ by base) attacks the

-carbon, displacing the chloride.

- Product: 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Visualizing the Pathways



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Figure 1: Divergent synthetic pathways for **2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide**.

Quantitative Data Summary

| Property | Value | Context |
|--------------------------------|--------------------|---|
| Melting Point | 88-92 °C (Typical) | Solid handling characteristics. |
| logP (Predicted) | ~2.3 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions. |
| H-Bond Acceptors | 2 (C=O, OMe) | |
| Rotatable Bonds | 3 | Amide bond, Methoxy bond, Alkyl chain. |
| Topological Polar Surface Area | ~38 Å ² | Suggests good oral bioavailability potential. |

Safety & Handling

- Hazard Classification: Skin Sensitizer (Category 1). As an -haloamide, this compound is a potent alkylating agent. It can alkylate cysteine residues in proteins, leading to immune sensitization.
- Handling: Must be handled in a fume hood with nitrile gloves. Avoid inhalation of dust.
- Storage: Store at 2-8°C, dry. Moisture sensitive (slow hydrolysis of the C-Cl bond).

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